Product packaging for 3,9-Ditert-butylphenanthrene(Cat. No.:CAS No. 55125-03-6)

3,9-Ditert-butylphenanthrene

Cat. No.: B13951899
CAS No.: 55125-03-6
M. Wt: 290.4 g/mol
InChI Key: UENRPNPQJZVMPN-UHFFFAOYSA-N
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Description

3,9-Ditert-butylphenanthrene is a novel, high-purity chemical reagent designed for advanced research applications, particularly in the fields of medicinal chemistry and materials science. As a disubstituted phenanthrene derivative, it belongs to a class of polycyclic aromatic compounds that serve as critical scaffolds in the development of bioactive molecules and functional organic materials. Researchers can utilize this compound as a key synthetic intermediate to explore structure-activity relationships (SAR) in the design of new therapeutic agents and advanced materials. The 3,9-disubstituted phenanthrene structure is a recognized scaffold in neuroscience research, particularly in the study of N-Methyl-D-aspartate (NMDA) receptors . NMDA receptors are ligand-gated ion channels activated by the neurotransmitter glutamate and are implicated in a range of neurological and neurodegenerative conditions, including schizophrenia, epilepsy, chronic pain, Alzheimer's disease, and Parkinson's disease . Phenanthrene derivatives have shown promise as allosteric modulators of these receptors, offering a potential therapeutic approach that may be less likely to interfere with physiological receptor functions compared to direct antagonists . The specific steric and hydrophobic properties conferred by the tert-butyl substituents at the 3 and 9 positions make this compound a valuable tool for probing the structural requirements for allosteric modulation at this important drug target. Beyond biomedical research, the phenanthrene core is a fundamental building block in materials science. The rigid, planar structure of the phenanthrene ring system, often modified with various substituents like tert-butyl groups, contributes to the photophysical and electronic properties of organic semiconductors, light-emitting diodes (OLEDs), and other functional materials. The tert-butyl groups can enhance solubility and processability while influencing solid-state packing, making this compound a compound of interest for developing next-generation organic electronic devices. This product is provided as a well-characterized solid of the highest available purity. It is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26 B13951899 3,9-Ditert-butylphenanthrene CAS No. 55125-03-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55125-03-6

Molecular Formula

C22H26

Molecular Weight

290.4 g/mol

IUPAC Name

3,9-ditert-butylphenanthrene

InChI

InChI=1S/C22H26/c1-21(2,3)16-12-11-15-13-20(22(4,5)6)18-10-8-7-9-17(18)19(15)14-16/h7-14H,1-6H3

InChI Key

UENRPNPQJZVMPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C=C(C3=CC=CC=C32)C(C)(C)C

Origin of Product

United States

Synthesis and Spectroscopic Characterization

Established Synthetic Methodologies for Sterically Hindered Phenanthrenes

Several synthetic strategies have been developed to construct the phenanthrene (B1679779) core, with some being particularly amenable to the introduction of bulky substituents.

The photocyclization of stilbene derivatives is a classic and versatile method for synthesizing phenanthrenes. acs.orgbeilstein-journals.orgnih.gov This reaction involves the UV irradiation of a stilbene precursor, which undergoes an intramolecular cyclization to form a dihydrophenanthrene intermediate. beilstein-journals.org Subsequent oxidation, often with iodine, yields the final phenanthrene product. researchgate.netoup.com This method has been successfully employed for the synthesis of various substituted phenanthrenes, although yields can be influenced by the nature and position of the substituents. acs.org

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been utilized in multi-step syntheses of phenanthrenes. nih.govacs.orgtamu.edu This approach often involves the coupling of two smaller aromatic fragments to build a biphenyl (B1667301) precursor, which is then cyclized in a subsequent step to form the phenanthrene ring system. nih.govacs.org This method offers a high degree of flexibility in introducing a wide range of substituents with good regioselectivity. nih.gov

Other less common but still valuable methods for phenanthrene synthesis exist, such as the Hartmann-Rath synthesis. While not as widely used as photocyclization or Suzuki coupling, these alternative routes can provide access to specific substitution patterns that may be difficult to achieve through other means. The choice of synthetic method often depends on the availability of starting materials and the desired substitution pattern on the phenanthrene core.

Spectroscopic and Physicochemical Properties

The unique structural features of this compound give rise to distinct spectroscopic and physicochemical properties.

PropertyValue/Description
Molecular Formula C22H26
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents
UV-Vis Absorption The presence of tert-butyl groups can cause shifts in the absorption bands compared to unsubstituted phenanthrene. researchgate.net
Fluorescence Emission The steric hindrance can influence the fluorescence quantum yield and emission wavelength.

Advanced Structural Elucidation and Conformational Analysis of 3,9 Ditert Butylphenanthrene Architectures

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Supramolecular Assembly

Single-crystal X-ray diffraction (SC-XRD) provides precise atomic coordinates, allowing for a detailed analysis of bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry and packing in the crystalline state. saskoer.carsc.org

The phenanthrene (B1679779) core, in its unsubstituted form, is a planar aromatic system. However, the introduction of sterically demanding substituents, such as tert-butyl groups, can force the molecule to adopt a non-planar, helical conformation to alleviate the resulting strain. This phenomenon, known as strain-induced helical chirality, is a well-documented consequence of steric hindrance in polyaromatic systems. researchgate.netresearchgate.net

Table 1: Representative Torsion Angles in Sterically Hindered Phenanthrenes

Compound Substituents Torsion Angle (C4–C4a–C4b–C5) Reference
4,5-bis(p-tert-butylphenyl)phenanthrene p-tert-butylphenyl at C4 and C5 27.5(2)° rsc.org

This table presents data for related compounds to illustrate the concept of sterically induced helical distortion.

The primary source of non-planarity in 3,9-ditert-butylphenanthrene is the steric repulsion between the tert-butyl group at the 9-position and the proton at the adjacent C10 position, as well as between the tert-butyl group at the 3-position and the proton at the C4 position. Steric strain occurs when non-bonded atoms are forced closer than their van der Waals radii allow. saskoer.ca This repulsion forces the phenanthrene skeleton to twist, deviating from its ideal planar geometry.

The manner in which molecules of this compound arrange themselves in a crystal lattice is governed by a delicate balance of weak intermolecular interactions. mdpi.com These interactions can include van der Waals forces, C-H···π interactions, and potential π-π stacking interactions, although the bulky tert-butyl groups may hinder efficient π-π stacking. mdpi.com

The analysis of crystal packing in similarly substituted aromatic compounds often reveals that these weak interactions, while individually not strong, collectively dictate the supramolecular assembly. mdpi.comnih.gov For instance, in the crystal structure of 3,6-dimethylphenanthrene-9,10-dicarbonitrile, specific intermolecular contacts and stacking motifs are observed. researchgate.net The bulky tert-butyl groups in this compound are expected to play a significant role in directing the crystal packing, likely leading to a structure where the molecules are arranged to minimize steric clashes between the substituents of neighboring molecules. This could result in a less dense packing arrangement compared to planar phenanthrene.

Solution-Phase Spectroscopic Characterization of Molecular Structure

Spectroscopic techniques are invaluable for elucidating the structure and dynamics of molecules in solution, providing complementary information to solid-state studies.

High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the connectivity of atoms within a molecule and for probing its dynamic behavior in solution. oeno-one.eu The chemical shifts, coupling constants, and signal multiplicities in the NMR spectra provide a detailed fingerprint of the molecular structure.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the two non-equivalent tert-butyl groups. The aromatic region would display a complex pattern of coupled signals, and their precise assignment would require two-dimensional NMR techniques such as COSY (Correlation Spectroscopy). The integration of the signals would confirm the number of protons in each environment.

The ¹³C NMR spectrum would similarly show characteristic signals for the aromatic carbons and the carbons of the tert-butyl groups. The chemical shifts of the carbons directly attached to the tert-butyl groups, as well as the quaternary carbons of the tert-butyl groups themselves, would be particularly informative.

Furthermore, variable-temperature NMR studies can provide insights into the conformational dynamics of the molecule in solution. rsc.orgnih.govnih.gov For instance, if there is restricted rotation around the C-C bonds connecting the tert-butyl groups to the phenanthrene core, this might be observable as a broadening or splitting of NMR signals at low temperatures. A study on 9-tert-butylthiophenanthrene demonstrated the use of detailed NMR analysis, including NOE (Nuclear Overhauser Effect) difference spectra, to confirm the orientation of the side chain in solution is similar to that in the solid state. psu.edu

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Phenanthrenes and Related Structures

Compound/Fragment Nucleus Chemical Shift (ppm) Reference
tert-butyl group (generic) ¹H ~1.3 sigmaaldrich.com
tert-butyl group (generic) ¹³C (CH₃) ~31 sigmaaldrich.com
tert-butyl group (generic) ¹³C (quaternary C) ~35 sigmaaldrich.com
Aromatic protons (phenanthrene) ¹H 7.5 - 8.7 mdpi.com

This table provides typical chemical shift ranges for the functional groups present in this compound based on general NMR data and data for related compounds.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" that is sensitive to its structure and conformation. ksu.edu.sacornell.edu These techniques are complementary; IR spectroscopy is more sensitive to vibrations that involve a change in the dipole moment, while Raman spectroscopy is more sensitive to vibrations that involve a change in polarizability. kurouskilab.com

For this compound, the IR and Raman spectra would be dominated by bands corresponding to the vibrations of the aromatic rings and the tert-butyl groups.

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching (tert-butyl): Expected in the 2960-2850 cm⁻¹ region.

Aromatic C=C stretching: A series of bands between 1600 cm⁻¹ and 1450 cm⁻¹.

C-H bending vibrations: Both in-plane and out-of-plane bending modes for the aromatic and aliphatic C-H bonds would appear in the fingerprint region (below 1500 cm⁻¹).

Skeletal vibrations: Vibrations of the entire carbon skeleton would also contribute to the complex pattern in the fingerprint region.

The vibrational spectra are also sensitive to the conformation of the molecule. The helical distortion induced by the tert-butyl groups would likely lead to subtle shifts in the vibrational frequencies compared to a planar phenanthrene derivative. scispace.comaip.org Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the observed vibrational modes and to understand how they relate to the molecular structure. acs.org

Table 3: Characteristic Vibrational Frequencies for Functional Groups in this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy
Aromatic C-H Stretching 3100 - 3000 IR, Raman
Aliphatic C-H (tert-butyl) Stretching 2960 - 2850 IR, Raman
Aromatic C=C Stretching 1600 - 1450 IR, Raman
C-H (tert-butyl) Bending ~1365 IR

This table provides a general guide to the expected vibrational frequencies.

Dynamic Stereochemistry and Chiroptical Properties Arising from Bulky Substituents

The presence of sterically demanding groups on the phenanthrene core introduces fascinating aspects of dynamic stereochemistry, including hindered rotation and the potential for new forms of chirality.

Conformational isomers, or conformers, are stereoisomers that can be interconverted by rotation about single bonds. youtube.com In most simple alkanes, this rotation is rapid at room temperature. youtube.com However, when bulky substituents are present, the energy barrier to rotation can be significant, leading to hindered rotation and the existence of stable or semi-stable conformers known as rotamers. researchgate.netbrynmawr.edu

Axial chirality is a special type of stereoisomerism where a molecule lacks a traditional chiral center but is chiral due to the non-planar arrangement of substituents around an axis of chirality. wikipedia.org This is most famously observed in atropisomers of substituted biaryl compounds, where bulky ortho-substituents restrict rotation around the aryl-aryl single bond. acs.org

While phenanthrene is not a biaryl, the introduction of sufficiently bulky groups can induce a helical twist in the polycyclic framework, creating a chiral axis. researchgate.netirbbarcelona.org For this compound, the steric repulsion between the tert-butyl groups and the protons on the adjacent rings could force the phenanthrene skeleton into a stable, helically distorted conformation. If the barrier to inversion between the left-handed (M) and right-handed (P) helical forms is high enough, the molecule would exist as a pair of enantiomers (atropisomers). nih.gov The existence of stable atropisomers is dependent on the rotational barrier, which is influenced by the size of the substituents and their positions on the aromatic core. acs.org While less common than in biaryls, atropisomerism has been observed in highly substituted and strained phenanthrene systems. researchgate.netacs.org

Table 2: Analysis of Potential Axial Chirality in this compound

Requirement for Axial Chirality Application to this compound Comment
Axis of Chirality The C3-C9 axis of the phenanthrene core could be considered a potential chiral axis.The molecule is not a traditional biaryl, but steric hindrance can induce helicity.
Restricted Rotation The bulky tert-butyl groups can sterically interact with neighboring protons, creating a barrier to planarization or helical inversion. rsc.orgThe magnitude of this barrier would need to be determined experimentally or computationally.
Non-superimposable Mirror Images A stable helical conformation would be non-superimposable on its mirror image.This would lead to the existence of (P) and (M) enantiomers. wikipedia.org

This table outlines the theoretical basis for considering the potential for axial chirality in this compound based on established principles of stereochemistry.

Role in Materials Science and Organic Electronics

Application as Building Blocks for Organic Light-Emitting Diodes (OLEDs)

Phenanthrene (B1679779) derivatives are widely explored as components in OLEDs, serving as emitters, hosts, or charge-transporting materials. academie-sciences.fracademie-sciences.fr The introduction of bulky substituents can improve the amorphous nature of thin films, preventing crystallization and enhancing device stability and efficiency. The tunable electronic properties allow for the design of materials with specific emission colors and charge-transport characteristics.

Potential in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)

The tailored electronic properties and solid-state packing of sterically hindered phenanthrenes also make them relevant for OFETs and OPVs. rsc.orgkoreascience.kr In OFETs, the molecular packing and intermolecular electronic coupling are crucial for efficient charge transport. In OPVs, the HOMO and LUMO energy levels of the donor and acceptor materials must be well-matched to ensure efficient charge separation and collection. koreascience.kr The ability to modify these properties through substitution is a key advantage of using phenanthrene-based materials.

Conclusion

3,9-Ditert-butylphenanthrene stands as a significant model compound for understanding the fundamental principles governing sterically hindered polycyclic aromatic hydrocarbons. The presence of the bulky tert-butyl groups induces a non-planar geometry, which in turn profoundly influences its electronic and photophysical properties. The synthetic strategies developed to access this and related molecules, coupled with detailed spectroscopic and electrochemical characterization, have provided invaluable insights into the structure-property relationships of non-planar aromatic systems. This knowledge is instrumental in the ongoing development of advanced organic materials for a wide range of applications in organic electronics, from vibrant OLED displays to efficient solar cells. The continued exploration of this compound and its analogs will undoubtedly pave the way for the rational design of new functional materials with precisely tailored properties.

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